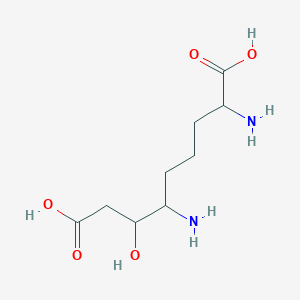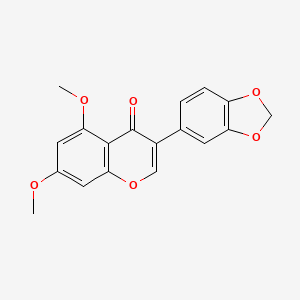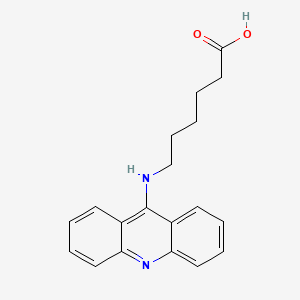
9-(5-Carboxypentylamino)acridine
概述
描述
9-(5-Carboxypentylamino)acridine is a synthetic molecule known for its promising properties in various fields of research and industry. It is characterized by its molecular formula C19H20N2O2 and a molecular weight of 308.4 g/mol
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(5-Carboxypentylamino)acridine involves the reaction of acridine derivatives with 5-aminopentanoic acid under specific conditions. One method involves the use of Sepharose CL-4B as an affinity adsorbent, which is efficient and specific for the purification of acetylcholinesterase from Electrophorus electricus electric organ . The reaction typically requires controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
化学反应分析
Types of Reactions
9-(5-Carboxypentylamino)acridine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学研究应用
9-(5-Carboxypentylamino)acridine has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in affinity chromatography for the purification of enzymes like acetylcholinesterase.
Biology: It serves as a fluorescent probe for monitoring cell polarity and viscosity variations.
Industry: It is used in the development of dyes, fluorescent materials, and laser technologies.
作用机制
The mechanism of action of 9-(5-Carboxypentylamino)acridine involves its interaction with biological molecules. It acts as a DNA intercalator, inserting itself between DNA base pairs and disrupting the normal function of DNA and related enzymes . This interaction can inhibit the activity of enzymes like topoisomerase and telomerase, which are essential for DNA replication and cell division .
相似化合物的比较
Similar Compounds
Similar compounds to 9-(5-Carboxypentylamino)acridine include other acridine derivatives such as:
- N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA)
- Triazoloacridone (C-1305)
- Amsacrine (m-AMSA)
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which allows it to act as an efficient ligand in affinity chromatography and as a versatile fluorescent probe. Its unique properties make it valuable for a wide range of applications in scientific research and industry.
属性
IUPAC Name |
6-(acridin-9-ylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-18(23)12-2-1-7-13-20-19-14-8-3-5-10-16(14)21-17-11-6-4-9-15(17)19/h3-6,8-11H,1-2,7,12-13H2,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOCKNBOLYNHSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00226480 | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75572-57-5 | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075572575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(5-Carboxypentylamino)acridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00226480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 9-(5-Carboxypentylamino)acridine as a ligand for Electrophorus acetylcholinesterase purification?
A1: The research paper highlights the use of this compound as an affinity adsorbent ligand for the purification of Electrophorus acetylcholinesterase. [] This compound exhibits specific binding affinity for the enzyme, allowing for its separation and purification from complex mixtures. While the abstract doesn't delve into the specifics of the interaction, it suggests that the compound's structure likely complements the active site of the enzyme, leading to effective binding and subsequent purification.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
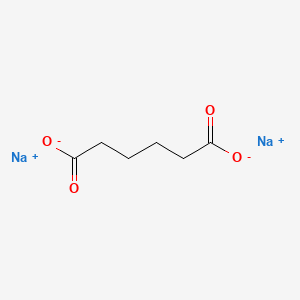
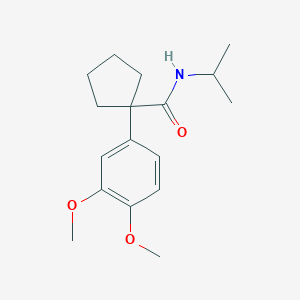
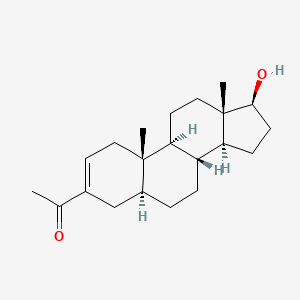
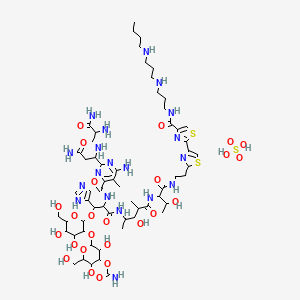

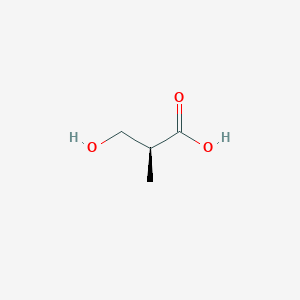
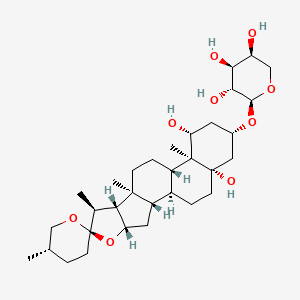
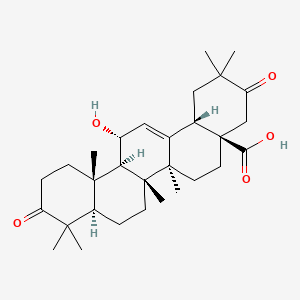
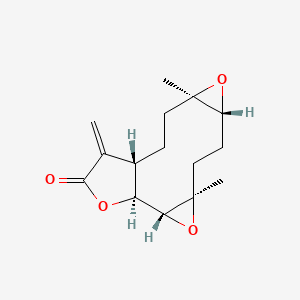
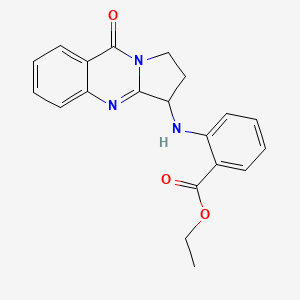
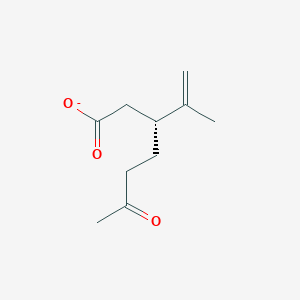
![(1S,2S,7S,10S,12S)-2,6,6-Trimethyl-13-methylidenetetracyclo[10.3.1.01,10.02,7]hexadecane](/img/structure/B1210767.png)
